molecular formula C20H24N4O2S B2571885 1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034452-77-0

1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2571885
CAS No.: 2034452-77-0
M. Wt: 384.5
InChI Key: PNRQKZXCEMHKNK-UHFFFAOYSA-N
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Description

1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the butoxyphenyl and thiophenyl-pyrazole moieties, followed by their coupling through urea formation.

  • Step 1: Synthesis of 4-butoxyphenylamine

      Reagents: 4-butoxyaniline, suitable solvents (e.g., ethanol), and catalysts.

      Conditions: Refluxing the mixture under controlled temperatures.

  • Step 2: Synthesis of 3-(thiophen-3-yl)-1H-pyrazole

      Reagents: Thiophene-3-carboxaldehyde, hydrazine hydrate, and other pyrazole-forming agents.

      Conditions: Heating under reflux with appropriate solvents.

  • Step 3: Coupling Reaction

      Reagents: 4-butoxyphenylamine, 3-(thiophen-3-yl)-1H-pyrazole, and isocyanates.

      Conditions: Stirring the mixture at room temperature or slightly elevated temperatures to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Mechanism of Action

The mechanism of action of 1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
  • 1-(4-ethoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Uniqueness

1-(4-butoxyphenyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to the presence of the butoxy group, which may impart different physicochemical properties compared to its methoxy or ethoxy analogs. These differences can affect its solubility, reactivity, and biological activity.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-2-3-13-26-18-6-4-17(5-7-18)22-20(25)21-10-12-24-11-8-19(23-24)16-9-14-27-15-16/h4-9,11,14-15H,2-3,10,12-13H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRQKZXCEMHKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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